m3C is naturally occurring and found in a wide range of organisms, from yeast to humans. [] While originally identified in tRNA, it has recently been detected in other RNA species, including mRNA. [, ] The presence of m3C in these RNAs suggests a critical role in cellular processes, likely impacting RNA structure, stability, and function. []
Synthesis Analysis
Direct methylation of cytidine: Treatment of cytidine with liquid hydrogen sulfide-pyridine leads to the formation of 4-thiouridine. Applying similar treatment to cytidine phosphates (like sodium cytidine 5'-phosphate) results in the corresponding 4-thiouridine phosphates. [] Notably, this approach also allows the synthesis of 4-thio derivatives from other cytidine derivatives, including arabinofuranosylcytosine, 3-methylcytidine, and 2-thiocytidine. []
Conversion of N-methylcytidine and NN-dimethylcytidine: This method involves converting these compounds into their respective 5′-phosphates, 5′-pyrophosphates, and mixed 2′(3′)-phosphates. [] 3-methylcytidine 2′(3′)-phosphates and 5′-pyrophosphate can also be prepared from cytidine precursors through this method. []
Solid-phase RNA synthesis: This approach utilizes new protection concepts to overcome size limitations in RNA synthesis, enabling the incorporation of various modifications, including 3-methylcytidine. []
Molecular Structure Analysis
The molecular structure of 3-methylcytidine has been investigated using various spectroscopic techniques, including UV resonance Raman spectroscopy. This technique has been particularly useful in understanding the structural aspects of 3-methylcytidine that influence its recognition and processing by enzymes like AlkB, a DNA repair enzyme. [] Studies suggest that the protonated amino form of 3-methylcytidine is preferred over its neutral imino form by AlkB. []
Mechanism of Action
tRNA Function: The presence of m3C at position 32 in the anticodon loop of various tRNA species is believed to contribute to tRNA stability and influence codon-anticodon interactions during translation. [, , , , , ]
mRNA Function: While the precise role of m3C in mRNA remains to be fully elucidated, its presence suggests potential roles in mRNA stability, translation efficiency, and regulatory processes. [, , ]
Substrate Recognition by Enzymes: The methyl group at the 3 position of 3-methylcytidine provides a structural feature for recognition and binding by specific enzymes, like the demethylase ALKBH3 and the methyltransferases METTL2A, METTL6, and METTL8. [, , , , ]
Physical and Chemical Properties Analysis
UV Absorbance: 3-Methylcytidine exhibits a characteristic UV absorbance spectrum. Notably, its N4-acetyl derivative shows isosbestic points at 279 nm and 333 nm between pH 9 and pH 1. []
Stability: The N4-acetyl derivative of 3-methylcytidine has a half-life of 15 hours at pH 8.8 and 23°C. []
Applications
RNA Structure Analysis: Chemical probes like dimethyl sulfate can modify 3-methylcytidine in RNA. This modification, detectable via reverse transcription, helps identify single-stranded regions in RNA molecules and analyze their secondary structure. [, ]
Metabolic Studies: Analysis of urinary 3-methylcytidine excretion levels can provide insights into RNA turnover and metabolic processes in various conditions, including cancer. [, ]
Biomarker Research: 3-methylcytidine is being explored as a potential biomarker for various diseases, including hepatocellular carcinoma and other cancers. [, , ]
Understanding Epitranscriptomics: The study of 3-methylcytidine and its associated enzymes provides crucial insights into the role of RNA modifications (the epitranscriptome) in regulating gene expression and cellular function. [, , , , , ]
Related Compounds
N4-Acetylcytidine
Compound Description: N4-Acetylcytidine is a modified ribonucleoside found in normal human urine. It is excreted at rates of 0.7 ± 0.4 mg/day. N4-Acetylcytidine exhibits isosbestic points at 279 nm and 333 nm between pH 9 and pH 1. Its half-life is 15 hours at pH 8.8 and 23 °C. []
Relevance: N4-Acetylcytidine was identified alongside 3-Methylcytidine in the study on modified ribonucleosides in human urine using similar isolation and analytical techniques. [] While both are modified cytidine nucleosides, their specific modifications and biological roles differ.
1-Methyladenosine
Compound Description: 1-Methyladenosine is a modified ribonucleoside found in various RNA molecules, including tRNA and rRNA. It is known to influence RNA structure and function. [, , ]
Relevance: 1-Methyladenosine, like 3-Methylcytidine, is a product of RNA methylation and is frequently studied in the context of RNA modifications and their biological implications. [, , ] These modifications can impact RNA stability, translation, and other cellular processes.
N4-methylcytidine (m4C)
Compound Description: N4-methylcytidine (m4C) is a methylated cytidine found in RNA. []
Relevance: N4-methylcytidine is another example of a methylated cytidine modification in RNA, similar to 3-Methylcytidine, highlighting the diversity of RNA modifications. []
5-Methylcytidine (m5C)
Compound Description: 5-Methylcytidine (m5C) is a methylated cytidine found in RNA, notably in tRNA from archaea and mammals. [, , ]
Relevance: 5-Methylcytidine, like 3-Methylcytidine, represents a methylation modification of cytidine in RNA. [, , ] The different positions of methylation on the cytidine ring may lead to different functional consequences.
3,2′-O-dimethylcytidine (m3Cm)
Compound Description: 3,2′-O-dimethylcytidine (m3Cm) is a dually methylated cytidine modification found in the small RNA (<200 nt) of mammals. []
Relevance: 3,2′-O-dimethylcytidine is relevant as it is a newly discovered dual methylation modification of cytidine, expanding the diversity of RNA modifications. [] This discovery highlights the complexity of the epitranscriptome and the potential for yet unknown modifications like 3-methylcytidine.
N4,2′-O-dimethylcytidine (m4Cm)
Compound Description: N4,2′-O-dimethylcytidine (m4Cm) is a dually methylated cytidine previously identified in the 16S rRNA of E. coli. [] This study identifies its presence for the first time in the 18S rRNA of mammalian cells.
Relevance: N4,2′-O-dimethylcytidine, similar to 3-Methylcytidine, exemplifies a specific methylation modification in RNA. [] Finding this modification in a new context emphasizes the importance of studying RNA modifications across different organisms and RNA species.
5,2′-O-dimethylcytidine (m5Cm)
Compound Description: 5,2′-O-dimethylcytidine (m5Cm) is a dually methylated cytidine found in tRNA of thermophilic archaea and mammals. []
Relevance: 5,2′-O-dimethylcytidine, like 3-Methylcytidine, represents a methylation modification of cytidine, further highlighting the prevalence of this type of modification in RNA. [] This commonality suggests a conserved biological role for methylation in RNA function.
2-Thiocytidine
Compound Description: 2-Thiocytidine is a cytidine analog where the 2-position oxygen is replaced with sulfur. []
Relevance: 2-Thiocytidine, like 3-Methylcytidine, represents a modification of the cytidine structure. [] Studying the effects of different modifications, such as methylation in 3-Methylcytidine and sulfur substitution in 2-Thiocytidine, can provide insights into the structure-activity relationships of these molecules.
Cytidine monophosphate (CMP)
Relevance: Cytidine monophosphate is a fundamental building block of RNA and a precursor to modified cytidine nucleosides like 3-Methylcytidine. [, ] Understanding CMP's properties and metabolism is essential for comprehending the biosynthesis and function of 3-Methylcytidine.
Cytidine diphosphate (CDP)
Relevance: Similar to CMP, cytidine diphosphate is a building block of nucleic acids and a precursor to modified cytidine nucleosides like 3-Methylcytidine. [] Understanding the behavior of CDP in different chemical reactions provides insights into the potential reactions and modifications that 3-Methylcytidine might undergo.
Cytidine triphosphate (CTP)
Relevance: Like CMP and CDP, cytidine triphosphate is essential for RNA synthesis and understanding its properties is relevant to the study of modified cytidine nucleosides like 3-Methylcytidine. []
4-Thiouridine
Compound Description: 4-Thiouridine is a modified nucleoside found in tRNA. It is formed by the sulfhydrylation of uridine. []
Relevance: 4-Thiouridine, like 3-Methylcytidine, exemplifies a modification found in tRNA. [] Their presence in tRNA suggests a potential role in translation and protein synthesis.
3-Methyl-2′-deoxycytidine
Compound Description: 3-Methyl-2′-deoxycytidine is a modified deoxyribonucleoside analog of cytidine with a methyl group at the 3-position of the cytosine base and lacking a 2'-hydroxyl group on the ribose sugar. []
N4-(2-chlorovinyl)-3-methylcytosine
Compound Description: N4-(2-chlorovinyl)-3-methylcytosine is a modified cytidine adduct formed by the reaction of chloroacetaldehyde or chloroethylene oxide with 3-methylcytidine. It is considered a potential miscoding lesion in DNA. []
Relevance: This compound provides insight into potential reactions that can occur at the N4 position of 3-Methylcytidine. [] The formation of this adduct and its potential as a miscoding lesion highlights the susceptibility of modified cytidine nucleosides to chemical reactions with biological consequences.
3,N4-ethenocytidine (εC)
Compound Description: 3,N4-ethenocytidine (εC) is a modified cytidine adduct formed by the reaction of chloroacetaldehyde with cytidine. []
Relevance: Like the previous compound, 3,N4-ethenocytidine demonstrates the reactivity of the cytidine ring, particularly at the N4 position, to chemical modification. [] Understanding these reactions is important as they can alter the coding properties of cytidine and potentially lead to mutations.
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